Cas no 2137572-05-3 ((2-Methylbutyl)({[1-(oxan-4-yl)azetidin-2-yl]methyl})amine)

(2-Methylbutyl)({[1-(oxan-4-yl)azetidin-2-yl]methyl})amine is a structurally complex amine derivative featuring a 2-methylbutyl group and a functionalized azetidine ring linked to a tetrahydropyran (oxan-4-yl) moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate or bioactive scaffold. The presence of both cyclic and branched alkyl groups enhances its steric and electronic diversity, making it suitable for applications in ligand design, catalysis, or drug discovery. Its well-defined stereochemistry and functional group compatibility further support its utility in synthetic organic chemistry. The compound’s stability and solubility profile may also facilitate its use in various experimental or industrial settings.
(2-Methylbutyl)({[1-(oxan-4-yl)azetidin-2-yl]methyl})amine structure
2137572-05-3 structure
Product name:(2-Methylbutyl)({[1-(oxan-4-yl)azetidin-2-yl]methyl})amine
CAS No:2137572-05-3
MF:C14H28N2O
MW:240.384923934937
CID:6276118
PubChem ID:165873634

(2-Methylbutyl)({[1-(oxan-4-yl)azetidin-2-yl]methyl})amine Chemical and Physical Properties

Names and Identifiers

    • 2137572-05-3
    • EN300-737366
    • (2-methylbutyl)({[1-(oxan-4-yl)azetidin-2-yl]methyl})amine
    • (2-Methylbutyl)({[1-(oxan-4-yl)azetidin-2-yl]methyl})amine
    • Inchi: 1S/C14H28N2O/c1-3-12(2)10-15-11-14-4-7-16(14)13-5-8-17-9-6-13/h12-15H,3-11H2,1-2H3
    • InChI Key: OJWMLDYBEMDDSV-UHFFFAOYSA-N
    • SMILES: O1CCC(CC1)N1CCC1CNCC(C)CC

Computed Properties

  • Exact Mass: 240.220163521g/mol
  • Monoisotopic Mass: 240.220163521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 24.5Ų

(2-Methylbutyl)({[1-(oxan-4-yl)azetidin-2-yl]methyl})amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-737366-0.05g
(2-methylbutyl)({[1-(oxan-4-yl)azetidin-2-yl]methyl})amine
2137572-05-3 95.0%
0.05g
$1056.0 2025-03-11
Enamine
EN300-737366-5.0g
(2-methylbutyl)({[1-(oxan-4-yl)azetidin-2-yl]methyl})amine
2137572-05-3 95.0%
5.0g
$3645.0 2025-03-11
Enamine
EN300-737366-0.1g
(2-methylbutyl)({[1-(oxan-4-yl)azetidin-2-yl]methyl})amine
2137572-05-3 95.0%
0.1g
$1106.0 2025-03-11
Enamine
EN300-737366-0.5g
(2-methylbutyl)({[1-(oxan-4-yl)azetidin-2-yl]methyl})amine
2137572-05-3 95.0%
0.5g
$1207.0 2025-03-11
Enamine
EN300-737366-1.0g
(2-methylbutyl)({[1-(oxan-4-yl)azetidin-2-yl]methyl})amine
2137572-05-3 95.0%
1.0g
$1256.0 2025-03-11
Enamine
EN300-737366-0.25g
(2-methylbutyl)({[1-(oxan-4-yl)azetidin-2-yl]methyl})amine
2137572-05-3 95.0%
0.25g
$1156.0 2025-03-11
Enamine
EN300-737366-2.5g
(2-methylbutyl)({[1-(oxan-4-yl)azetidin-2-yl]methyl})amine
2137572-05-3 95.0%
2.5g
$2464.0 2025-03-11
Enamine
EN300-737366-10.0g
(2-methylbutyl)({[1-(oxan-4-yl)azetidin-2-yl]methyl})amine
2137572-05-3 95.0%
10.0g
$5405.0 2025-03-11

(2-Methylbutyl)({[1-(oxan-4-yl)azetidin-2-yl]methyl})amine Related Literature

Additional information on (2-Methylbutyl)({[1-(oxan-4-yl)azetidin-2-yl]methyl})amine

Introduction to (2-Methylbutyl)({[1-(oxan-4-yl)azetidin-2-yl]methyl})amine (CAS No. 2137572-05-3)

Compound Overview: The compound (2-Methylbutyl)({[1-(oxan-4-yl)azetidin-2-yl]methyl})amine (CAS No. 2137572-05-3) is a complex organic molecule with a unique structure that combines elements of amines, cyclic ethers, and branched alkanes. This compound has garnered attention in recent years due to its potential applications in pharmaceuticals, agrochemicals, and advanced materials. The molecule's structure features an azetidine ring, which is a four-membered cyclic amine, substituted with an oxane (tetrahydropyran) group and a 2-methylbutyl chain. These structural elements contribute to its versatile reactivity and functional properties.

Structural Analysis: The azetidine ring in the molecule is a key structural feature, known for its strained geometry due to the four-membered ring system. This strain can influence the compound's reactivity and stability. The oxane group attached to the azetidine ring introduces ether functionality, which can enhance solubility and alter the molecule's electronic properties. The 2-methylbutyl chain adds hydrophobicity and branching, which can affect the compound's physical properties such as melting point and boiling point.

Synthesis and Production: The synthesis of (2-Methylbutyl)({[1-(oxan-4-yl)azetidin-2-yl]methyl})amine involves multi-step organic reactions, often utilizing nucleophilic substitution or ring-opening mechanisms. Recent advancements in catalytic methods have enabled more efficient production pathways, reducing costs and improving yield. Researchers have also explored green chemistry approaches to minimize environmental impact during synthesis.

Applications in Pharmaceuticals: One of the most promising applications of this compound lies in the pharmaceutical industry. Its unique structure makes it a potential candidate for drug delivery systems, where it can act as a carrier or stabilizer for bioactive molecules. Additionally, studies have shown that derivatives of this compound exhibit modulatory effects on cellular pathways, suggesting potential therapeutic applications in areas such as oncology and neurodegenerative diseases.

Environmental Impact and Safety: As with any chemical compound, understanding the environmental impact and safety profile of (2-Methylbutyl)({[1-(oxan-4-yl)azetidin-2-yl]methyl})amine is crucial. Recent research has focused on its biodegradation pathways and toxicity profiles. Initial findings suggest that the compound exhibits low acute toxicity, but long-term ecological effects require further investigation.

Future Directions: The continued exploration of (2-Methylbutyl)({[1-(oxan-4-yl)azetidin-2-yl]methyl})amine is expected to uncover new applications across various industries. Ongoing research is particularly focused on optimizing its synthesis for large-scale production and investigating its compatibility with emerging technologies such as nanomedicine and biotechnology.

In conclusion, (2-Methylbutyl)({[1-(oxan-4-yl)azetidin-2-yl]methyl})amine (CAS No. 2137572-05-3) stands out as a versatile compound with significant potential across multiple fields. Its unique structure, combined with recent advancements in synthesis and application development, positions it as a key player in future innovations.

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